Ethene-1,1-diylbis(phosphonate)

Description

The exact mass of the compound Ethene-1,1-diylbis(phosphonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethene-1,1-diylbis(phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethene-1,1-diylbis(phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

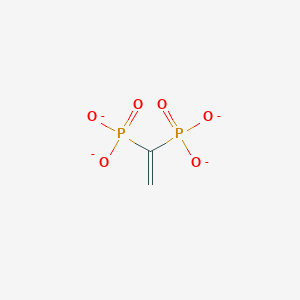

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHPUPVJIVTJOE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(P(=O)([O-])[O-])P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402576 | |

| Record name | Ethene-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-77-2 | |

| Record name | Ethene-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrasodium vinyl bis-phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethene-1,1-diylbis(phosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

Ethene-1,1-diylbis(phosphonic acid), also known as vinylidene diphosphonic acid (VDPA), and its ester derivatives are important compounds with applications ranging from sequestering agents to flame retardants and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in laboratory-scale and large-scale production.

Synthesis of Tetraalkyl Ethenylidenebis(phosphonates) from Methylenebis(phosphonate) Esters

A convenient and efficient two-step, single-flask method has been developed for the synthesis of tetraalkyl ethenylidenebis(phosphonates).[1] This procedure involves a base-catalyzed reaction of a tetraalkyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol.[1] This method is adaptable for large-scale preparations without a significant decrease in yield or purity.[1]

Reaction Pathway

The synthesis proceeds through an intermediate, which is subsequently converted to the final product by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid.[1]

Caption: Two-step synthesis of tetraalkyl ethenylidenebis(phosphonates).

Experimental Protocol: Synthesis of Tetraethyl Ethenylidenebis(phosphonate)

This protocol is adapted from the procedure described by Degenhardt and Burdsall in J. Org. Chem. 1986.[1]

Materials:

-

Tetraethyl methylenebis(phosphonate)

-

Paraformaldehyde

-

Diethylamine

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid

-

Toluene (dry)

-

Chloroform

-

Magnesium sulfate (anhydrous)

Procedure:

-

Step 1: Formation of the Intermediate:

-

In a reaction flask, combine tetraethyl methylenebis(phosphonate), paraformaldehyde, and diethylamine in a 1:5:1 molar ratio in anhydrous methanol. The initial concentration of the phosphonate ester should be approximately 0.35 M.[1]

-

Reflux the mixture for 21 hours.[1]

-

After reflux, remove the solvent under reduced pressure to yield the intermediate product.

-

-

Step 2: Elimination Reaction:

-

Dissolve the crude intermediate in dry toluene (e.g., 1 L for a 0.5 mol scale reaction).[1]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the solution to effect the elimination of methanol.

-

After cooling, dilute the reaction mixture with chloroform and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the resulting tetraethyl ethenylidenebis(phosphonate) by distillation.

-

Quantitative Data for Tetraalkyl Ethenylidenebis(phosphonates)

The following table summarizes the yields and physical properties of various tetraalkyl ethenylidenebis(phosphonates) prepared by this method.

| Ester Alkyl Group | Yield (%) | Boiling Point (°C/mm Hg) | 31P NMR (CDCl3, δ ppm) |

| Methyl | - | - | +15.5 |

| Ethyl | 79 | 115-116 / 0.05 | +12.8 |

| Isopropyl | - | - | +10.9 |

| n-Butyl | - | - | +13.0 |

| Isobutyl | - | - | +12.2 |

| n-Octyl | - | - | +13.2 |

Data sourced from Degenhardt and Burdsall, J. Org. Chem. 1986.[1]

Dealkylation of Tetraalkyl Ethenylidenebis(phosphonates) to Ethene-1,1-diylbis(phosphonic acid)

The final step in the synthesis of the free acid is the dealkylation of the corresponding tetraalkyl ester. A highly effective method for this transformation is the use of bromotrimethylsilane (TMSBr).[1]

Reaction Pathway

The reaction proceeds by the silylation of the phosphonate ester, followed by hydrolysis to yield the phosphonic acid.

Caption: Dealkylation of tetraalkyl esters to the free acid.

Experimental Protocol: Dealkylation of Tetraethyl Ethenylidenebis(phosphonate)

This protocol is based on the procedure reported in J. Org. Chem. 1986.[1]

Materials:

-

Tetraethyl ethenylidenebis(phosphonate)

-

Bromotrimethylsilane (TMSBr)

-

Carbon tetrachloride (CCl4, dry)

-

Methanol

Procedure:

-

Dissolve tetraethyl ethenylidenebis(phosphonate) (0.05 mol) in dry carbon tetrachloride (300 mL).[1]

-

Add bromotrimethylsilane (0.40 mol) via syringe to the solution.[1]

-

Stir the mixture at room temperature for 72 hours.[1]

-

Concentrate the reaction mixture under vacuum.

-

Add methanol (200 mL) to the residue to hydrolyze the silyl ester.[1]

-

The free acid, ethene-1,1-diylbis(phosphonic acid), can be isolated upon removal of the methanol.

Spectroscopic Data

-

Ethene-1,1-diylbis(phosphonic acid): 31P NMR (D2O): δ +11.1 ppm.[1]

Alternative Synthetic Routes

Thermal Dehydration of (1-Hydroxyethylidene)bis(phosphonate)

An older method for the preparation of ethenylidenebis(phosphonic acid) involves the thermal dehydration of tetrasodium (1-hydroxyethylidene)bis(phosphonate).[1] This method is often cited as having disadvantages, including the need for precise temperature control and a difficult purification process.[1]

Synthesis from ADPA Dimer Hydrate

A novel method for preparing vinylidene diphosphonic acid (VDPA) involves the dehydration of salts of ADPA (acetylenediphosphonic acid) dimer hydrate, followed by a low-temperature pyrolysis. This method is reported to produce the tetrasodium salt in yields of at least 80% with a purity of over 95 mol%.

Summary of Quantitative Data

The following table provides a summary of the key quantitative data for the synthesis of ethene-1,1-diylbis(phosphonic acid) and its tetraethyl ester.

| Compound | Synthetic Method | Precursors | Yield (%) | Purity | Key Analytical Data |

| Tetraethyl Ethenylidenebis(phosphonate) | Two-step from Methylenebis(phosphonate) | Tetraethyl methylenebis(phosphonate), Paraformaldehyde | 79 | >95% (distilled) | bp: 115-116 °C/0.05 mm; 31P NMR: +12.8 ppm |

| Ethene-1,1-diylbis(phosphonic acid) | Dealkylation of Tetraethyl Ester | Tetraethyl Ethenylidenebis(phosphonate), TMSBr | High | - | 31P NMR (D2O): +11.1 ppm |

| Tetrasodium Ethene-1,1-diylbis(phosphonate) | Pyrolysis of ADPA Dimer Hydrate Salt | ADPA Dimer Hydrate Salt | ≥80 | >95 mol% | - |

This guide provides a detailed overview of the primary synthetic routes to ethene-1,1-diylbis(phosphonic acid), with a focus on a modern, high-yield laboratory procedure. The provided protocols and data should serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Ethene-1,1-diylbis(phosphonate) and its Tetraethyl Ester: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Structure, and Biological Significance of a Key Vinylidene Bisphosphonate

This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonate) and its widely studied derivative, tetraethyl ethene-1,1-diylbis(phosphonate). Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis methodologies, and the significant biological activities of these compounds, with a particular focus on their role as enzyme inhibitors.

Core Chemical and Physical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate), also known by synonyms such as tetraethyl vinylidene phosphonate, is an organophosphorus compound that serves as a valuable precursor and a subject of study in its own right.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂O₆P₂ | [1][2] |

| Molecular Weight | 300.23 g/mol | [1][2][3] |

| CAS Number | 37465-31-9 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | [1] |

| InChI | InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | [1] |

Synthesis and Characterization

The synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through several routes, primarily involving the formation of the vinylidene core. These methods often utilize precursor molecules that are subsequently modified to introduce the double bond.

Experimental Protocol: Synthesis via Knoevenagel Condensation and Dehydration

A prevalent method for synthesizing vinylidene bisphosphonates involves a Knoevenagel-type condensation of tetraethyl methylenebis(phosphonate) with an appropriate carbonyl compound, followed by a dehydration step. A specific two-step, single-flask method has been reported for the synthesis of tetraalkyl ethenylidenebis(phosphonates).[4]

Materials:

-

Tetraethyl methylenebis(phosphonate)

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Methanol (solvent)

-

Bromotrimethylsilane (for dealkylation to the free acid, if desired)

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

To a solution of tetraethyl methylenebis(phosphonate) in methanol, add a catalytic amount of piperidine.

-

Add paraformaldehyde to the mixture.

-

Reflux the reaction mixture under an inert atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.[4]

-

After completion of the initial reaction, an acid-catalyzed elimination step is performed to yield the desired tetraethyl ethene-1,1-diylbis(phosphonate).

-

The crude product is then purified, typically by distillation or column chromatography, to yield the final product.[2]

Dealkylation to Ethene-1,1-diylbis(phosphonic acid):

The resulting tetraethyl ester can be readily converted to the free ethene-1,1-diylbis(phosphonic acid) by reaction with bromotrimethylsilane, followed by methanolysis.[4][5]

Spectroscopic Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) | Notes |

| ¹H NMR | 1.20-1.35 (t, CH₃), 4.08-4.19 (m, OCH₂) | ³JHH ≈ 7 Hz | The vinyl protons would appear in the olefinic region. |

| ¹³C NMR | 16.5 (d, CH₃), 62.0 (P-OCH₂) | ¹JPC ≈ 150-160 Hz, ³JPC ≈ 5-11 Hz | The vinyl carbons would show characteristic shifts and P-C coupling. |

| ³¹P NMR | ~20-25 ppm | Relative to 85% H₃PO₄. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific structure of the compound.

Biological Activity and Mechanism of Action

Bisphosphonates are a well-established class of compounds with significant biological activity, most notably as inhibitors of enzymes in the mevalonate pathway.[6][7][8][9] This pathway is crucial for the biosynthesis of isoprenoids, which are precursors to a wide range of essential molecules, including sterols (like cholesterol and ergosterol) and intermediates for protein prenylation.[7][10]

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

A primary molecular target of many bisphosphonates is farnesyl pyrophosphate synthase (FPPS).[6][7][8][9] This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP).[7][9]

Ethene-1,1-diylbis(phosphonate) and its derivatives act as analogs of the natural substrate, GPP. The phosphonate moieties mimic the pyrophosphate group of GPP, allowing the molecule to bind to the active site of FPPS.[8] However, the stable P-C-P backbone of the bisphosphonate is not susceptible to the enzymatic reaction, leading to potent inhibition of the enzyme.

The inhibition of FPPS disrupts the mevalonate pathway, leading to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP).[7] This has significant downstream consequences, including the inhibition of protein prenylation, which is essential for the function of small GTPases like Ras, Rho, and Rac that are critical for various cellular processes.[6][7] This mechanism of action is the basis for the use of nitrogen-containing bisphosphonates in the treatment of bone resorption diseases and certain cancers.[6][8]

Antifungal and Other Potential Applications

The disruption of the mevalonate pathway also extends to fungi, where it is essential for the synthesis of ergosterol, a key component of fungal cell membranes.[2] The potential of tetraethyl ethene-1,1-diylbis(phosphonate) to inhibit ergosterol synthesis suggests its utility as an antifungal agent.[2] Furthermore, the cytotoxicity of this compound against certain cancer cell lines has been noted, likely stemming from its interference with the mevalonate pathway.[2]

Experimental Workflow: FPPS Inhibition Assay

To evaluate the inhibitory potential of ethene-1,1-diylbis(phosphonate) or its derivatives against FPPS, a continuous spectrophotometric assay can be employed. This protocol is a generalized representation based on common methodologies for assessing FPPS activity.

Protocol Details:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent like DTT). Prepare stock solutions of recombinant human FPPS, the substrates GPP and IPP, the test inhibitor (ethene-1,1-diylbis(phosphonate) derivative), and the components of a pyrophosphate detection system (e.g., inorganic pyrophosphatase, pyruvate kinase, lactate dehydrogenase, and NADH).

-

Assay Setup: In a 96-well plate, add the assay buffer, coupling enzymes, NADH, and varying concentrations of the test inhibitor.

-

Pre-incubation: Add the recombinant FPPS to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates GPP and IPP.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a plate reader. The oxidation of NADH to NAD⁺ by lactate dehydrogenase is coupled to the release of pyrophosphate from the FPPS reaction, resulting in a decrease in absorbance.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Conclusion

Ethene-1,1-diylbis(phosphonate) and its tetraethyl ester are versatile compounds with significant potential in both synthetic chemistry and drug discovery. Their ability to act as stable mimics of pyrophosphate-containing biomolecules makes them potent inhibitors of key enzymes, particularly farnesyl pyrophosphate synthase. The insights provided in this technical guide are intended to support further research into the synthesis, characterization, and application of these promising molecules in the development of new therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]

- 3. 001chemical.com [001chemical.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Research Portal [ujcontent.uj.ac.za]

- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl Ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is a versatile organophosphorus compound with significant potential in organic synthesis and as a precursor for pharmacologically active molecules. Its unique structure, featuring a geminal bisphosphonate moiety attached to an ethene backbone, imparts a range of chemical reactivities and potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of tetraethyl ethene-1,1-diylbis(phosphonate), detailed experimental protocols for its synthesis and characterization, and an exploration of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway.

Introduction

Organophosphorus compounds, particularly phosphonates, have garnered considerable interest in medicinal chemistry and materials science due to their diverse chemical and biological properties. Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 28546-63-6) is a noteworthy member of the vinylbisphosphonate subclass, characterized by two phosphonate groups attached to the same carbon atom of an ethene molecule.[1] This geminal arrangement, coupled with the reactive carbon-carbon double bond, makes it a valuable building block for the synthesis of more complex molecules.[1] The electron-withdrawing nature of the two phosphonate groups renders the double bond susceptible to various chemical transformations, including nucleophilic additions and cycloaddition reactions.[1]

Recent studies have highlighted the potential of vinylidenebisphosphonates as antifungal agents, with evidence suggesting their mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in tetraethyl ethene-1,1-diylbis(phosphonate), covering its fundamental properties, synthesis, characterization, and a key biological pathway it may target.

Physical and Chemical Properties

Tetraethyl ethene-1,1-diylbis(phosphonate) is typically a colorless to pale yellow liquid that is soluble in many organic solvents.[2] Its stability and reactivity can be influenced by environmental factors such as pH and temperature.[2]

Physical Properties

A summary of the key physical properties of tetraethyl ethene-1,1-diylbis(phosphonate) is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O₆P₂ | |

| Molecular Weight | 300.23 g/mol | [2] |

| CAS Number | 28546-63-6 | |

| IUPAC Name | Tetraethyl ethene-1,1-diylbis(phosphonate) | [2] |

| Synonyms | Tetraethyl vinylidenebisphosphonate, 1,1-Bis(diethoxyphosphoryl)ethene | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 375 °C at 760 mmHg | |

| Density | 1.144 g/cm³ | |

| Refractive Index | 1.436 | |

| Flash Point | 194.2 °C |

Chemical Properties and Reactivity

The chemical behavior of tetraethyl ethene-1,1-diylbis(phosphonate) is dictated by its two primary functional groups: the phosphonate esters and the electron-deficient carbon-carbon double bond.

-

Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding ethene-1,1-diylbis(phosphonic acid). This transformation is crucial for applications where the free phosphonic acid moieties are required for their chelating or surface-binding properties.[1]

-

Reduction: The phosphonate groups can be reduced to phosphines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion from a pentavalent to a trivalent phosphorus center significantly alters the compound's chemical properties.[1]

-

Nucleophilic Addition (Michael Addition): The polarized nature of the ethene backbone makes the compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles, including amines and thiols.[1]

-

Diels-Alder Reactions: The activated double bond can act as a dienophile in Diels-Alder reactions with substituted 1,3-dienes, leading to the formation of cyclohex-3-ene-1,1-bis(phosphonates). This provides a powerful method for constructing complex cyclic systems.[1]

Experimental Protocols

Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)

A common and effective method for the synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenebis(phosphonate) with formaldehyde in the presence of a base, which can be considered a variation of the Horner-Wadsworth-Emmons reaction.

Reaction Scheme:

Detailed Protocol:

-

Materials:

-

Tetraethyl methylenebis(phosphonate)

-

Paraformaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon balloon)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Suspend the sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tetraethyl methylenebis(phosphonate) (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Add paraformaldehyde (1.2 equivalents) to the reaction mixture in one portion.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

-

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of tetraethyl ethene-1,1-diylbis(phosphonate).

General Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

Referencing: Use the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard for chemical shift referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is typically used.

Expected Spectral Data:

-

¹H NMR (CDCl₃):

-

A triplet corresponding to the methyl protons (-OCH₂CH ₃) of the ethyl groups.

-

A multiplet (quartet of doublets) for the methylene protons (-OCH ₂CH₃) of the ethyl groups, showing coupling to both the adjacent methyl protons and the phosphorus nuclei.

-

A triplet for the two equivalent vinyl protons (=CH ₂), with coupling to the two phosphorus nuclei.

-

-

¹³C NMR (CDCl₃):

-

A signal for the methyl carbons (-OCH₂C H₃).

-

A signal for the methylene carbons (-OC H₂CH₃).

-

A signal for the unsubstituted vinyl carbon (C H₂=).

-

A triplet for the substituted vinyl carbon (=C (P)₂), showing a large one-bond coupling constant (¹JPC).

-

-

³¹P NMR (CDCl₃):

-

A single resonance, indicating the chemical equivalence of the two phosphorus atoms.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

General Protocol:

-

Sample Preparation: As a neat liquid, a small drop of the compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | ~1620-1650 |

| P=O | Stretching | ~1250-1290 |

| P-O-C | Stretching | ~1020-1050 and ~1160 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

General Protocol:

-

Ionization Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass data.

Expected Data:

-

The mass spectrum should show the molecular ion peak [M]⁺ or a protonated/adduct ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns involving the loss of ethoxy groups or parts of the ethene-bis(phosphonate) backbone may be observed.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The potential antifungal activity of tetraethyl ethene-1,1-diylbis(phosphonate) is thought to stem from its ability to interfere with the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The ergosterol biosynthesis pathway is a complex multi-step process that begins with acetyl-CoA and proceeds through key intermediates such as mevalonate, farnesyl pyrophosphate (FPP), squalene, and lanosterol. Bisphosphonates are known to inhibit enzymes in the mevalonate pathway, particularly farnesyl pyrophosphate synthase (FPPS), which catalyzes the formation of FPP. By inhibiting this or other enzymes in the pathway, tetraethyl ethene-1,1-diylbis(phosphonate) could disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in fungal cell death.

Conclusion

Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable and reactive organophosphorus compound with significant utility in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important precursor for the development of novel compounds, including potential therapeutic agents. The detailed experimental protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Furthermore, the elucidation of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway opens avenues for further investigation and drug development in the field of mycology. This technical guide serves as a comprehensive starting point for scientists and professionals seeking to explore the full potential of tetraethyl ethene-1,1-diylbis(phosphonate).

References

An In-depth Technical Guide to Ethene-1,1-diylbis(phosphonate) and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonic acid) and its associated derivatives, specifically focusing on the tetrasodium salt (CAS Number: 33016-77-2) and the tetraethyl ester (CAS Number: 37465-31-9). This document details the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a particular emphasis on their relevance in drug development as bisphosphonate analogues. Experimental procedures and data are presented in a structured format to facilitate research and development efforts.

Introduction and Nomenclature

The compound specified by CAS number 33016-77-2 is Tetrasodium ethene-1,1-diylbis(phosphonate) . It is the tetrasodium salt of Ethene-1,1-diylbis(phosphonic acid) , also known as ethenylidenebis(phosphonic acid) or vinylidene bisphosphonic acid. This parent acid and its salts belong to the class of geminal bisphosphonates, characterized by two phosphonate groups attached to the same carbon atom.

A critical intermediate and a subject of significant research in its own right is Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS: 37465-31-9), the ethyl ester of the parent acid. This ester serves as a primary precursor for the synthesis of the acid and its salts. Due to the close relationship and the prevalence of data on the ester, this guide will cover all three compounds to provide a complete technical picture.

Bisphosphonates are stable analogues of pyrophosphate and are known for their high affinity for calcium phosphate, which leads to their accumulation in bone tissue. This property underpins their primary therapeutic use in bone resorption disorders.

Physicochemical Properties

The properties of the tetrasodium salt and the tetraethyl ester are summarized below. Data for the parent acid is less commonly reported in isolated form and is typically generated in situ.

| Property | Tetrasodium ethene-1,1-diylbis(phosphonate) | Tetraethyl ethene-1,1-diylbis(phosphonate) |

| CAS Number | 33016-77-2 | 37465-31-9 |

| Molecular Formula | C₂H₂Na₄O₆P₂ | C₁₀H₂₂O₆P₂ |

| Molecular Weight | 271.96 g/mol (anhydrous) | 300.23 g/mol |

| Appearance | Typically a white solid or powder[1] | Colorless to pale yellow liquid[2] |

| Synonyms | Tetrasodium ethenylidenebis(phosphonate)[3], Tetrasodium vinylidenediphosphonate | Tetraethyl vinylidene phosphonate[2], 1,1-Bis(diethoxyphosphoryl)ethene |

| Boiling Point | Not applicable | 125-126 °C @ 0.03 Torr |

| Solubility | Soluble in water | Soluble in organic solvents[2] |

Synthesis and Experimental Protocols

The synthesis of tetrasodium ethene-1,1-diylbis(phosphonate) is typically achieved via a multi-step process starting from the corresponding tetraalkyl ester. A well-documented method involves the preparation of tetraethyl ethene-1,1-diylbis(phosphonate), followed by hydrolysis to the free acid, and subsequent neutralization to form the tetrasodium salt.[4]

Protocol 1: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)[5]

This two-step, single-flask procedure involves the base-catalyzed reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol.

Materials:

-

Tetraethyl methylenebis(phosphonate)

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Methanol (solvent)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

A mixture of tetraethyl methylenebis(phosphonate), paraformaldehyde, and a catalytic amount of piperidine in methanol is stirred. The reaction progress can be monitored by ³¹P NMR.

-

The reaction is stirred until the formation of the intermediate, tetraethyl (2-methoxyethane-1,1-diyl)bis(phosphonate), is complete.

-

The methanol is removed under reduced pressure.

-

The residue is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed to effect the elimination of methanol, yielding the crude product.

-

The final product, tetraethyl ethene-1,1-diylbis(phosphonate), is purified by vacuum distillation.

Protocol 2: Hydrolysis to Ethene-1,1-diylbis(phosphonic Acid)[5]

The conversion of the tetraethyl ester to the free phosphonic acid is efficiently achieved by dealkylation using bromotrimethylsilane (TMSBr).

Materials:

-

Tetraethyl ethene-1,1-diylbis(phosphonate)

-

Bromotrimethylsilane (TMSBr)

-

Methylene chloride (CH₂Cl₂)

-

Methanol

Procedure:

-

To a solution of tetraethyl ethene-1,1-diylbis(phosphonate) in methylene chloride, add bromotrimethylsilane.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Evaporate the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue to hydrolyze the intermediate silyl esters.

-

Evaporate the methanol to yield the crude ethene-1,1-diylbis(phosphonic acid) as a solid. The product can be further purified by recrystallization.

Protocol 3: Preparation of Tetrasodium ethene-1,1-diylbis(phosphonate)

This procedure is a standard acid-base neutralization to form the tetrasodium salt from the free acid.

Materials:

-

Ethene-1,1-diylbis(phosphonic acid)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known quantity of ethene-1,1-diylbis(phosphonic acid) in deionized water.

-

Carefully add a stoichiometric amount (4 equivalents) of aqueous sodium hydroxide solution to the phosphonic acid solution with stirring. Monitor the pH of the solution; the target endpoint is a neutral to slightly alkaline pH.

-

Once the neutralization is complete, the solvent can be removed. This is often achieved by adding a water-miscible solvent in which the salt is insoluble, such as ethanol, to precipitate the product.

-

Alternatively, the aqueous solution can be lyophilized (freeze-dried) to obtain the solid tetrasodium salt.

-

Collect the resulting white solid by filtration, wash with ethanol, and dry under vacuum.

Synthetic and Reaction Workflows (Graphviz)

The following diagrams illustrate the key synthetic pathways described.

Biological Activity and Potential Signaling Pathways

While specific studies on ethene-1,1-diylbis(phosphonate) are limited, its structure places it within the broader class of non-nitrogen-containing bisphosphonates. The primary mechanism of action for this class of drugs is the inhibition of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[1]

The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoid compounds. Isoprenoids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, such as Ras, Rho, and Rac. These proteins are critical for various cellular functions in osteoclasts, the cells responsible for bone resorption, including cytoskeletal arrangement, membrane ruffling, and survival.

By inhibiting FPPS, bisphosphonates prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption of protein prenylation leads to osteoclast dysfunction and apoptosis, thereby reducing bone resorption.[5]

Applications in Research and Drug Development

-

Bone Diseases: As a bisphosphonate, ethene-1,1-diylbis(phosphonic acid) and its salts are potential candidates for the treatment of osteoporosis, Paget's disease, and hypercalcemia of malignancy.[1]

-

Antifungal Agents: The tetraethyl ester has shown potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.[6]

-

Synthetic Chemistry: The vinylidene group in the tetraethyl ester is a reactive handle for various organic transformations, such as Diels-Alder reactions and Michael additions, making it a useful building block in complex molecule synthesis.

-

Material Science: The phosphonate groups can be used to create polymers with unique properties, including flame retardants and chelating resins for metal sequestration.[4]

Conclusion

Ethene-1,1-diylbis(phosphonate), particularly its tetrasodium salt (CAS 33016-77-2), represents a classic geminal bisphosphonate with potential therapeutic applications analogous to other drugs in its class. Its synthesis, primarily through the versatile tetraethyl ester intermediate, is well-documented. The likely mechanism of action via inhibition of the mevalonate pathway enzyme FPPS provides a strong rationale for its investigation in bone disorders and potentially in oncology. The reactivity of its ester derivatives also offers broad utility in synthetic and materials chemistry. This guide provides the foundational technical information required for researchers to explore the potential of this compound and its derivatives further.

References

"molecular weight of ethene-1,1-diylbis(phosphonate)"

An In-depth Technical Guide to Ethene-1,1-diylbis(phosphonate) and its Derivatives

This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonate), also known as ethenylidenebis(phosphonic acid), and its commonly used tetraalkyl esters. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Core Concepts and Molecular Weight

Ethene-1,1-diylbis(phosphonate) refers to a family of compounds containing two phosphonate groups attached to the same carbon of an ethene backbone. The parent compound is ethenylidenebis(phosphonic acid), and its esters, particularly the tetraethyl and tetraisopropyl esters, are common intermediates in synthesis.

Quantitative Data Summary

The molecular formulas and weights of ethenylidenebis(phosphonic acid) and its key derivatives are summarized in the table below for easy reference and comparison.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Ethenylidenebis(phosphonic acid) | C₂H₆O₆P₂ | 190.00 |

| Tetraethyl ethenylidenebis(phosphonate) | C₁₀H₂₂O₆P₂ | 300.23[1] |

| Tetraisopropyl ethenylidenebis(phosphonate) | C₁₄H₃₀O₆P₂ | 356.34[2] |

| Tetrasodium ethenylidenebis(phosphonate) | C₂H₂Na₄O₆P₂ | 275.92 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ethene-1,1-diylbis(phosphonates) are crucial for their application in research and development.

Synthesis of Tetraethyl Ethenylidenebis(phosphonate)

A robust two-step, single-flask method has been developed for the preparation of tetraalkyl ethenylidenebis(phosphonates)[3][4]. The following protocol is adapted from this literature procedure for the synthesis of the tetraethyl ester.

Materials:

-

Tetraethyl methylenebis(phosphonate)

-

Paraformaldehyde

-

Diethylamine

-

Methanol

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

4A Molecular sieves

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, combine paraformaldehyde (3.47 mol) and diethylamine (0.69 mol) in 2 L of methanol. Warm the mixture until a clear solution is obtained.

-

Addition of Starting Material: Remove the heat source and add tetraethyl methylenebis(phosphonate) (0.69 mol) to the solution.

-

Reflux: Reflux the reaction mixture for 24 hours.

-

Workup: After reflux, add an additional 2 L of methanol and concentrate the solution under vacuum at 35°C. Add 1 L of toluene and reconcentrate to ensure the complete removal of methanol. This yields the intermediate product.

-

Elimination: Dissolve the intermediate in 1 L of dry toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.50 g).

-

Methanol Removal: Reflux the mixture and remove the methanol byproduct either by collection in a Dean-Stark trap or by adsorption into 4A molecular sieves contained in a Soxhlet extractor.

-

Purification: After 14 hours, the reaction is typically complete. The resulting solution can be purified by distillation to yield pure tetraethyl ethenylidenebis(phosphonate)[3].

Hydrolysis to Ethenylidenebis(phosphonic acid)

The tetraalkyl esters can be dealkylated to the free phosphonic acid. A common and effective method is the McKenna reaction, which uses bromotrimethylsilane (TMSBr)[3][5][6].

Materials:

-

Tetraethyl ethenylidenebis(phosphonate)

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (anhydrous)

-

Methanol or Water

Procedure:

-

Silylation: Dissolve tetraethyl ethenylidenebis(phosphonate) in anhydrous dichloromethane under an inert atmosphere. Cool the solution in an ice bath. Add an excess of bromotrimethylsilane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Methanolysis/Hydrolysis: Carefully add methanol or water to the reaction mixture to hydrolyze the silyl esters.

-

Isolation: Remove the volatile components under reduced pressure to yield the crude ethenylidenebis(phosphonic acid). Further purification may be achieved by recrystallization or chromatography if necessary[5].

Analytical Characterization

The characterization of ethene-1,1-diylbis(phosphonates) and their intermediates relies on standard analytical techniques[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environments, including the vinyl protons and the protons of the alkyl ester groups.

-

¹³C NMR: Used to identify the carbon skeleton of the molecule.

-

³¹P NMR: A key technique for phosphorus-containing compounds, showing characteristic chemical shifts for the phosphonate groups. The spectra are typically recorded with broadband proton decoupling[3].

-

-

Mass Spectrometry (MS): Chemical ionization mass spectrometry can be used to determine the molecular weight of the compounds[3].

-

Elemental Analysis: Provides the percentage composition of elements (C, H, P), which is used to confirm the empirical formula of the synthesized compounds[3].

For the analysis of phosphonic acids in complex matrices, specialized methods like the Quick Polar Pesticides (QuPPe) method may be required due to their high polarity[7].

Biological Activity and Applications

While specific signaling pathways for ethenylidenebis(phosphonic acid) are not extensively documented, phosphonates as a class have significant biological relevance. Their structural similarity to phosphates allows them to act as mimetics and inhibitors of enzymes that process phosphate-containing substrates[8].

Ethenylidenebis(phosphonic acid) and its esters have found utility as sequestering agents and have been explored in pharmaceutical applications[3]. A more complex derivative, a phosphonic acid diphosphate of adenine-containing butenolide, has been shown to be an irreversible inhibitor of E. coli ribonucleoside diphosphate reductase and exhibits potent anticancer activity[9]. Other phosphonic and phosphinic acid derivatives have been investigated for their anti-neoplastic potential against osteosarcoma[10].

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from a tetraalkyl methylenebis(phosphonate) to ethenylidenebis(phosphonic acid).

Caption: Synthetic pathway for ethenylidenebis(phosphonic acid).

References

- 1. Phosphonic acid,P,P'-ethenylidenebis-, P,P,P',P'-tetraethyl ester | CAS:37465-31-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. primoris-lab.com [primoris-lab.com]

- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Solubility of Ethene-1,1-diylbis(phosphonate) and its Esters in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethene-1,1-diylbis(phosphonic acid) and its common ester derivatives, particularly tetraethyl ethene-1,1-diylbis(phosphonate), in organic solvents. Due to a scarcity of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility profiles, expected solubility based on physicochemical properties, and detailed experimental protocols for determining solubility.

Introduction to Ethene-1,1-diylbis(phosphonates)

Ethene-1,1-diylbis(phosphonic acid) and its esters are organophosphorus compounds characterized by a geminal bisphosphonate structure attached to an ethylene backbone. The parent acid is a hydrophilic molecule, while its esterification, for instance with ethyl groups to form tetraethyl ethene-1,1-diylbis(phosphonate), significantly increases its lipophilicity. This class of compounds serves as versatile building blocks in organic synthesis and material science.[1] Their solubility is a critical parameter for reaction design, purification, and formulation.

Physicochemical Properties

Understanding the physicochemical properties of these compounds is essential for predicting their solubility behavior.

Table 1: Physicochemical Properties of Tetraethyl Ethene-1,1-diylbis(phosphonate)

| Property | Value | Reference |

| CAS Number | 37465-31-9 | [2] |

| Molecular Formula | C10H22O6P2 | [3] |

| Molecular Weight | 300.23 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| XLogP3 | 0.7 | [3] |

Solubility Profile in Organic Solvents

Ethene-1,1-diylbis(phosphonic acid): As a polyprotic acid, the free acid form is expected to be highly polar and hydrophilic. Its solubility in nonpolar organic solvents is anticipated to be very low. It may exhibit some solubility in polar protic solvents like lower alcohols, but is likely to be sparingly soluble at best. For related aminobisphosphonates, those with longer alkyl chains are virtually insoluble in most common organic solvents.[5] Zoledronic acid, another bisphosphonic acid, is practically insoluble in many organic solvents.[6]

Tetraethyl Ethene-1,1-diylbis(phosphonate): The esterification of the phosphonic acid groups with ethyl groups dramatically reduces the polarity of the molecule, making it significantly more soluble in a wider range of organic solvents.[4] It is described as a liquid that is soluble in organic solvents.[4]

Table 2: Qualitative Solubility of Ethene-1,1-diylbis(phosphonate) Derivatives

| Solvent | Solvent Polarity | Ethene-1,1-diylbis(phosphonic acid) (Predicted) | Tetraethyl Ethene-1,1-diylbis(phosphonate) (Predicted) |

| Hexane | Nonpolar | Insoluble | Soluble |

| Toluene | Nonpolar | Insoluble | Soluble |

| Diethyl Ether | Polar Aprotic | Sparingly Soluble | Soluble |

| Chloroform | Polar Aprotic | Sparingly Soluble | Soluble |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Soluble |

| Acetone | Polar Aprotic | Soluble | Soluble |

| Acetonitrile | Polar Aprotic | Soluble | Soluble |

| Methanol | Polar Protic | Soluble | Soluble |

| Ethanol | Polar Protic | Soluble | Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a phosphonate compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of a phosphonate compound in a specific organic solvent at a controlled temperature.

Materials:

-

Phosphonate compound of interest

-

High-purity organic solvent

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS for phosphorus content)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of the phosphonate compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation is reached.

-

Record the exact mass of the phosphonate added.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Record the exact volume or mass of the filtered solution.

-

-

Quantification of the Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the phosphonate.

-

For UV-active compounds: HPLC-UV is a suitable method.

-

For volatile esters: GC-MS can be used.

-

For total phosphorus content: The sample can be digested and analyzed by ICP-MS.

-

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the phosphonate in the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Experimental Solubility Determination

Conclusion

While specific quantitative data on the solubility of ethene-1,1-diylbis(phosphonate) and its esters in organic solvents is limited in the public domain, a qualitative understanding can be derived from its chemical structure and the properties of related compounds. The free acid is expected to have poor solubility in most organic solvents, whereas its tetraethyl ester is anticipated to be soluble in a wide range of common organic solvents. For precise applications, it is imperative for researchers to experimentally determine the solubility using a robust protocol as outlined in this guide. This will ensure accurate and reproducible results for any subsequent research or development activities.

References

- 1. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]

- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 3. Tetraethyl vinylidene phosphonate | C10H22O6P2 | CID 11022954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3158867A1 - A method for increasing the aqueous solubility of a bisphosphonic acid or a bisphosphonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Properties of Ethene-1,1-diylbis(phosphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethene-1,1-diylbis(phosphonate) and its tetraethyl ester derivative, Tetraethyl ethene-1,1-diylbis(phosphonate). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis, where phosphonate compounds play a crucial role. The guide details nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside experimental protocols for synthesis and analysis.

Introduction

Ethene-1,1-diylbis(phosphonate) and its ester derivatives are geminal bisphosphonates, a class of organophosphorus compounds characterized by two phosphonate groups attached to the same carbon atom. These compounds are of significant interest due to their potential applications as bone resorption inhibitors, therapeutic agents, and versatile building blocks in organic synthesis. A thorough understanding of their spectral properties is fundamental for their characterization, quality control, and the elucidation of their chemical behavior.

Spectral Data

The following sections present the available spectral data for Tetraethyl ethene-1,1-diylbis(phosphonate) and ethene-1,1-diylbis(phosphonic acid). The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Tetraethyl ethene-1,1-diylbis(phosphonate)

Chemical Structure:

Molecular Formula: C₁₀H₂₂O₆P₂

CAS Number: 37465-31-9[1]

NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| ¹H | ~6.98 | dd | J(H,P) = 33.8, J(H,P) = 37.7 | CDCl₃ |

| 4.32 - 4.00 | m | CDCl₃ | ||

| 1.37 | t | J(H,H) = 7.0 | CDCl₃ | |

| ³¹P | ~21.0 | s | CDCl₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1250 | P=O stretch |

| ~1020 | P-O-C stretch |

| ~1620 | C=C stretch |

Note: The IR data is based on characteristic vibrational frequencies for similar phosphonate compounds and vinylidene structures.

Ethene-1,1-diylbis(phosphonic acid)

Chemical Structure:

Molecular Formula: C₂H₆O₆P₂

CAS Number: 34162-79-3

Experimental Protocols

Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)

A common method for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenediphosphonate with acetylene, catalyzed by a palladium complex.[2]

Materials:

-

Tetraethyl methylenediphosphonate

-

Acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, inert solvent (e.g., toluene, THF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve tetraethyl methylenediphosphonate and the palladium catalyst in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Bubble acetylene gas through the stirred solution at a controlled rate.

-

The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Tetraethyl ethene-1,1-diylbis(phosphonate).

Hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) to Ethene-1,1-diylbis(phosphonic acid)

The hydrolysis of the tetraethyl ester to the corresponding phosphonic acid is a standard procedure in phosphonate chemistry.[3]

Materials:

-

Tetraethyl ethene-1,1-diylbis(phosphonate)

-

Concentrated hydrochloric acid (HCl) or bromotrimethylsilane (TMSBr)

Procedure using HCl:

-

To a round-bottom flask containing Tetraethyl ethene-1,1-diylbis(phosphonate), add an excess of concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours. The de-esterification progress can be monitored by ³¹P NMR, observing the shift of the phosphorus signal.

-

After the reaction is complete, the excess HCl and water are removed by distillation under reduced pressure.

-

The resulting crude ethene-1,1-diylbis(phosphonic acid) can be further purified by recrystallization.

Procedure using TMSBr:

-

In a flame-dried flask under an inert atmosphere, dissolve Tetraethyl ethene-1,1-diylbis(phosphonate) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add bromotrimethylsilane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The solvent and volatile byproducts are removed under reduced pressure.

-

The resulting silyl ester intermediate is then hydrolyzed by the addition of methanol or water.

-

Evaporation of the solvent yields the ethene-1,1-diylbis(phosphonic acid).

Visualizations

Diels-Alder Reaction of Tetraethyl ethene-1,1-diylbis(phosphonate)

Tetraethyl ethene-1,1-diylbis(phosphonate) can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene-1,1-bis(phosphonates).[2][4] This [4+2] cycloaddition is a powerful tool for the synthesis of complex cyclic phosphonates.

Caption: Diels-Alder reaction schematic.

Synthetic Pathway from Ester to Acid

The hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) is a key transformation to obtain the corresponding free acid, which is often the biologically active form or a precursor for further derivatization.

Caption: Synthesis of the phosphonic acid.

References

- 1. 001chemical.com [001chemical.com]

- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]

- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 4. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Ethene-1,1-diylbis(phosphonate) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diylbis(phosphonate) derivatives, a class of geminal bisphosphonates, are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. A critical parameter for their application, particularly in drug development and formulation, is their thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this class of compounds, drawing upon available data for structurally related phosphonates. It outlines standard methodologies for assessing thermal stability, discusses potential decomposition pathways, and presents a framework for the systematic evaluation of new derivatives. While specific quantitative thermal analysis data for ethene-1,1-diylbis(phosphonate) derivatives is not extensively available in public literature, this guide synthesizes existing knowledge on related compounds to provide a robust starting point for researchers.

Introduction

Ethene-1,1-diylbis(phosphonate)s are characterized by two phosphonate groups attached to the same carbon atom of an ethene unit. This structural motif imparts properties that are valuable in various applications, including as bone resorption inhibitors and as building blocks for functionalized polymers. The thermal stability of these molecules is a crucial factor that influences their synthesis, purification, storage, and ultimately their performance and safety in final applications. Understanding the temperatures at which these compounds decompose and the mechanisms of their degradation is essential for establishing processing parameters and predicting shelf-life.

This guide will cover the fundamental aspects of thermal analysis as it applies to ethene-1,1-diylbis(phosphonate) derivatives. It will detail the primary experimental techniques used to evaluate thermal stability and provide generalized experimental protocols. Furthermore, it will explore the likely thermal decomposition pathways based on the established chemistry of organophosphorus compounds.

Methodologies for Thermal Stability Assessment

The thermal stability of ethene-1,1-diylbis(phosphonate) derivatives is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the most direct method for determining the decomposition temperature of a compound.

Generalized Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into an inert sample pan (e.g., alumina, platinum). For liquid samples, care should be taken to ensure a consistent and representative sample size.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), determined from the derivative of the TGA curve (DTG curve), are key parameters.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to provide information on decomposition energetics (exothermic or endothermic processes).

Generalized Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products of thermal decomposition, Py-GC-MS is a powerful technique. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Quantitative Data on Thermal Stability

As of the date of this publication, a comprehensive set of quantitative TGA and DSC data for a series of ethene-1,1-diylbis(phosphonate) derivatives is not available in the peer-reviewed literature. The thermal stability of these compounds is expected to be influenced by the nature of the ester groups (e.g., alkyl, aryl) and any substituents on the ethene backbone.

For context, data for other geminal bisphosphonates can provide an initial estimate. For example, the sodium salt of alendronate, a nitrogen-containing bisphosphonate, exhibits complex thermal behavior with dehydration events occurring between 76 °C and 135 °C, followed by melting and decomposition at higher temperatures, with a melting endotherm around 261 °C. It is important to note that the free acid and ester forms of ethene-1,1-diylbis(phosphonates) will have significantly different thermal profiles.

Table 1: Representative Thermal Stability Data for Related Organophosphorus Compounds

| Compound Class | Technique | Key Findings | Reference |

| Alendronate Sodium | DSC | Endothermic peaks at 76-115 °C (dehydration) and 261 °C (melting). | [1] |

| Polyphosphonates | TGA | Generally stable up to ~300 °C. | |

| Phosphonate-based Sorbents | TGA | Multi-step degradation, including water release below 198 °C and backbone degradation from 198-639 °C. |

Note: This table provides data for related but structurally distinct compounds to serve as a general reference in the absence of specific data for ethene-1,1-diylbis(phosphonate) derivatives.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for ethene-1,1-diylbis(phosphonate) esters.

Caption: Experimental workflow for the thermal analysis of ethene-1,1-diylbis(phosphonate) derivatives.

Caption: Plausible thermal decomposition pathway for an ethene-1,1-diylbis(phosphonate) ester.

Potential Thermal Decomposition Pathways

The thermal degradation of phosphonate esters can proceed through several pathways. For ethene-1,1-diylbis(phosphonate) derivatives, a likely initial step is the elimination of a phosphoric acid ester moiety. This is a common decomposition route for organophosphorus esters.

A plausible, though unconfirmed, pathway could involve the following steps:

-

Initial Elimination: Upon heating, one of the phosphonate groups may undergo a β-elimination reaction, leading to the formation of a vinylidene phosphonate intermediate and a molecule of a phosphoric acid ester.

-

Rearrangement and Further Decomposition: The vinylidene phosphonate intermediate could be unstable and undergo further rearrangement or decomposition.

-

Condensation: The eliminated phosphoric acid ester can undergo self-condensation at higher temperatures to form pyrophosphate species and release alkenes.

The exact nature of the decomposition products and the dominant pathway will depend on the specific structure of the ester groups and the experimental conditions (e.g., presence of trace amounts of water or catalysts).

Conclusion and Future Directions

The thermal stability of ethene-1,1-diylbis(phosphonate) derivatives is a critical parameter for their successful application. While this guide provides a framework for understanding and evaluating their thermal behavior based on established principles of organophosphorus chemistry and standard analytical techniques, there is a clear need for systematic studies on this specific class of compounds.

Future research should focus on:

-

Systematic TGA and DSC analysis of a series of ethene-1,1-diylbis(phosphonate) derivatives with varying ester groups to establish structure-stability relationships.

-

Detailed analysis of decomposition products using techniques like Py-GC-MS to elucidate the precise degradation mechanisms.

-

Isothermal stability studies at relevant storage and processing temperatures to determine long-term stability and shelf-life.

The generation of such data will be invaluable for researchers, scientists, and drug development professionals working with these promising compounds, enabling their confident and safe application in a wide range of fields.

References

The Diverse Biological Activities of Phosphonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonate compounds, characterized by a stable phosphorus-carbon (P-C) bond, are a versatile class of molecules with a broad spectrum of biological activities. Their structural analogy to phosphate-containing natural substrates allows them to act as potent and selective inhibitors of various enzymes, leading to their development as therapeutic agents, herbicides, and research tools. This in-depth technical guide explores the core biological activities of phosphonates, including their roles as enzyme inhibitors, antiviral agents, antibacterial agents, herbicides, and modulators of bone metabolism. The guide provides a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. Visual diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows, offering a clear and concise understanding of the complex interactions of these compounds.

Introduction to Phosphonates

Phosphonates are organophosphorus compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group. The direct carbon-phosphorus bond distinguishes them from phosphate esters, which contain a P-O-C linkage. This P-C bond is resistant to enzymatic and chemical hydrolysis, rendering phosphonates highly stable in biological systems.[1] This stability, combined with their ability to mimic the transition states of phosphate-involving enzymatic reactions, makes them excellent candidates for drug design and development.[1][2]

The diverse applications of phosphonates stem from their ability to interact with biological targets that normally bind phosphates or carboxylates.[3] This mimicry allows them to interfere with a wide array of metabolic processes, leading to their use as:

-

Enzyme Inhibitors: Targeting enzymes involved in various metabolic pathways.[1]

-

Antiviral Agents: Inhibiting viral polymerases and other essential viral enzymes.[4]

-

Antibacterial Agents: Disrupting bacterial cell wall synthesis or other vital processes.[5]

-

Herbicides: Inhibiting essential plant enzymes.[6]

-

Regulators of Bone Resorption: Primarily through the action of bisphosphonates on osteoclasts.[7]

This guide will delve into each of these biological activities, providing detailed information for researchers and professionals in the field.

Phosphonates as Enzyme Inhibitors

A primary mechanism by which phosphonates exert their biological effects is through the inhibition of enzymes that utilize phosphate or diphosphate substrates.[6] They can act as competitive inhibitors, mimicking the substrate or the tetrahedral transition state of the enzymatic reaction.[1][2]

Mechanism of Action

Phosphonates can inhibit enzymes through several mechanisms:

-

Isosteric Mimicry of Phosphates: The phosphonate group can act as a stable bioisostere of a phosphate group, binding to the active site of an enzyme without undergoing the enzymatic reaction.[1]

-

Transition State Analogs: The tetrahedral geometry of the phosphonate group can mimic the transition state of phosphate transfer reactions, leading to tight binding and potent inhibition.[1][2]

-

Chelation of Metal Ions: The phosphonate moiety can chelate essential metal ions in the active site of metalloenzymes, thereby inactivating them.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of phosphonate compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

| Compound Class | Target Enzyme | Inhibitor Example | IC₅₀/Kᵢ | Reference |

| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronic Acid | ~25 nM (IC₅₀) | [8] |

| Aminophosphonates | Glutamine Synthetase | Phenyl-aminomethylenebisphosphonate | 2.5 µM (Kᵢ) | [6] |

| Phosphonate Nucleotide Analogs | HIV Reverse Transcriptase | Tenofovir Diphosphate | 0.02 µM (Kᵢ) | [9] |

| Mycolyltransferase Inhibitors | Ag85C | Phenylphosphonate derivative | 1.2 µM (IC₅₀) | [10] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for determining the inhibitory activity of a phosphonate compound against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.

Objective: To determine the IC₅₀ value of a phosphonate inhibitor.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Phosphonate inhibitor stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for enzyme activity)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare Reagents:

-

Dilute the enzyme to a working concentration in assay buffer.

-

Prepare a series of dilutions of the phosphonate inhibitor in assay buffer.

-

Prepare the substrate solution at a concentration typically at or below its Kₘ value.

-

-

Assay Setup:

-